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Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which
increases the risk for a variety of comorbidities, including type 2 diabetes, cardiovascular
diseases, and non-alcoholic fatty liver disease (NAFLD).[1][2] A key pathway implicated in
obesity is de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid
precursors. Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in this pathway, catalyzing
the conversion of acetyl-CoA to malonyl-CoA.[3] There are two main isoforms in mammals:
ACC1, which is highly expressed in lipogenic tissues like the liver and adipose tissue, and
ACC2, which is predominant in oxidative tissues such as skeletal muscle and the heart.[3][4]
Inhibition of both ACC1 and ACC2 is a therapeutic strategy to simultaneously decrease fatty
acid synthesis and promote fatty acid oxidation, making it an attractive target for treating
obesity and related metabolic disorders.[3][5]

PF-05175157 is a potent, dual inhibitor of both ACC1 and ACC2.[4] Preclinical studies in
animal models have demonstrated its potential to reduce tissue fat, induce weight loss, and
improve insulin sensitivity and dyslipidemia.[4] These notes provide an overview of the
application of PF-05175157 in obesity research, including its mechanism of action, key
experimental findings, and detailed protocols for its use in preclinical models.
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Mechanism of Action

PF-05175157 exerts its anti-obesity effects by inhibiting both ACC1 and ACC2.[4] This dual
inhibition has two primary consequences for lipid metabolism:

« Inhibition of Fatty Acid Synthesis: By blocking ACCL1 in lipogenic tissues, PF-05175157
reduces the production of malonyl-CoA, a critical building block for the synthesis of long-
chain fatty acids. This leads to a decrease in de novo lipogenesis, thereby reducing the
accumulation of triglycerides in the liver and adipose tissue.[3]

» Stimulation of Fatty Acid Oxidation: ACC2-produced malonyl-CoA in tissues like muscle and
heart acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme
that facilitates the transport of fatty acids into the mitochondria for (3-oxidation. By inhibiting
ACC2, PF-05175157 lowers malonyl-CoA levels, which in turn relieves the inhibition of CPT1
and promotes the oxidation of fatty acids for energy.[3]

This combined action of reducing fat storage and increasing fat burning makes dual ACC
inhibitors like PF-05175157 a promising therapeutic approach for obesity.[5]

Key Preclinical Findings

Studies in rodent models of diet-induced obesity have shown that ACC inhibition can lead to
significant improvements in metabolic parameters. While specific data for PF-05175157's direct
effect on weight loss in these models is part of a broader class of ACC inhibitors, the general
findings for potent ACC inhibitors are summarized below.

Table 1: Effects of ACC Inhibition in Diet-Induced Obese
(DIO) Mouse Models
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Parameter Observation Reference
Significant reduction in body
Body Weight weight gain compared to [6]

control groups.

Hepatic Steatosis

Marked decrease in liver
triglyceride accumulation and

overall lipid content.

[7]

Glucose Homeostasis

Improved glucose tolerance

and insulin sensitivity.

[6]

Serum Lipids

Reduction in circulating levels
of triglycerides (TG), total
cholesterol (TC), and free fatty
acids (FFA).

[6]

Gene Expression

Downregulation of lipogenic
genes and upregulation of
genes involved in fatty acid

oxidation in the liver.

[7]

Note: The data presented is a summary of findings for potent ACC inhibitors in preclinical

obesity models and is representative of the expected effects of PF-05175157.

Mandatory Visualizations
Diagram 1: Sighaling Pathway of ACC Inhibition
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Caption: Mechanism of PF-05175157 via dual ACC1/ACC2 inhibition.

Diagram 2: Experimental Workflow for In Vivo Studies
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Caption: Workflow for a preclinical obesity study using PF-05175157.

Experimental Protocols
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Protocol 1: In Vivo Efficacy in a Diet-induced Obesity
(DIO) Mouse Model

This protocol describes the use of PF-05175157 in a C57BL/6 mouse model where obesity is
induced by a high-fat diet (HFD), a common model that mimics human metabolic syndrome.[8]

[9]
1. Animal Model and Diet:

e Species/Strain: Male C57BL/6 mice, 6-8 weeks old.

o Acclimatization: House animals for at least one week under standard conditions (12h
light/dark cycle, controlled temperature and humidity) with ad libitum access to water.

o Obesity Induction: Feed mice a high-fat diet (e.g., 42-60% kcal from fat) for 12-16 weeks to
induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a
normal chow diet (e.g., 13% kcal from fat).[6]

2. Compound Preparation and Dosing:

¢ Vehicle Preparation: A common vehicle for oral administration can be a solution of 0.5%
methylcellulose and 0.25% Tween 80 in sterile water.

e PF-05175157 Formulation: Prepare a suspension of PF-05175157 in the chosen vehicle.
Doses used in similar ACC inhibitor studies range from 15 to 75 mg/kg.[6]

o Administration: Administer PF-05175157 or vehicle daily via oral gavage for a period of 4
weeks.[6]

3. In-Life Measurements:

e Body Weight and Food Intake: Measure and record body weight and food intake weekly
throughout the study.

e Glucose Tolerance Test (OGTT): Perform an OGTT after the treatment period. Fast mice for
6 hours, then administer a glucose bolus (2 g/kg) via oral gavage. Collect blood samples at
0, 15, 30, 60, 90, and 120 minutes to measure blood glucose levels.

4. Terminal Procedures and Sample Collection:

o Fasting and Euthanasia: Fast mice for 6 hours before euthanasia.
» Blood Collection: Collect blood via cardiac puncture for serum analysis.
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» Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal
muscle. Weigh the tissues and snap-freeze in liquid nitrogen for gene expression analysis or
fix in 10% neutral buffered formalin for histology.

5. Endpoint Analyses:

e Serum Analysis: Measure serum levels of triglycerides, total cholesterol, free fatty acids, and
insulin using commercially available kits.

 Liver Histology: Stain formalin-fixed, paraffin-embedded liver sections with Hematoxylin and
Eosin (H&E) to assess steatosis and with Sirius Red to evaluate fibrosis.

» Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time
PCR (gRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., Srebfl,
Fasn) and fatty acid oxidation (e.g., Cptla, Acoxl).

Protocol 2: In Vitro Assessment of De Novo Lipogenesis
in Hepatocytes

This protocol measures the inhibitory effect of PF-05175157 on DNL in a primary hepatocyte or
HepG2 cell culture model.

1. Cell Culture:

e Cell Line: Use primary mouse hepatocytes or a human hepatoma cell line like HepG2.
o Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C
in a humidified atmosphere with 5% COs-.

2. Compound Treatment:

o Plating: Seed cells in 6-well plates and allow them to adhere overnight.
o Treatment: Pre-incubate cells with varying concentrations of PF-05175157 (e.g., 1 nM to 10
KUM) or vehicle (e.g., DMSO) for 1 hour.

3. De Novo Lipogenesis Assay:

o Radiolabeling: Add [**C]-acetate (a precursor for fatty acid synthesis) to the culture medium
and incubate for 2-4 hours.

 Lipid Extraction: Wash the cells with ice-cold PBS and lyse them. Extract total lipids using a
solvent system like chloroform:methanol (2:1).
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e Quantification: Measure the incorporation of [*4C] into the lipid fraction using a scintillation
counter. A decrease in radioactivity in PF-05175157-treated cells compared to vehicle
indicates inhibition of DNL.

4. Data Analysis:

» Normalize the scintillation counts to the total protein content of each well.
o Calculate the percentage of DNL inhibition at each concentration of PF-05175157 and
determine the ICso value.

Considerations and Limitations

While ACC inhibition is a promising strategy, some challenges have been noted. In clinical
trials, systemic ACC inhibitors, including PF-05175157, have been associated with an increase
in plasma triglycerides in some patients. This is thought to be a consequence of reduced
hepatic fatty acid synthesis and partitioning of fatty acids towards secretion. Additionally, off-
target effects in other tissues have been observed; for instance, PF-05175157 was found to
reduce platelet counts in human studies, an effect not seen in rodents, highlighting species-
specific differences.[10] Future research may focus on liver-targeted ACC inhibitors to
maximize therapeutic benefits while minimizing systemic side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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